molecular formula C13H18N2O3S2 B2827719 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide CAS No. 1396684-65-3

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2827719
CAS No.: 1396684-65-3
M. Wt: 314.42
InChI Key: GOKHXSGASSNTFM-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H18N2O3S2 and its molecular weight is 314.42. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Heterocyclic Synthesis

N-sulfonylalkylamines, including structures similar to N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide, have been studied for their reactivity with ynamines, leading to the formation of novel s,n-heterocycles, including 2H-1,2-thiazete 1,1-dioxides and other derivatives through complex reaction pathways. These findings highlight the compound's potential in synthesizing diverse heterocyclic structures which are foundational in pharmaceutical development and material science (Tornus et al., 1995).

Antibacterial Agent Synthesis

The 1-cyclopropyl derivative, closely related to the compound of interest, has been utilized in synthesizing antibacterial agents. Specifically, the synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which have shown potent antibacterial activity, underscores the significant role these compounds play in developing new antibiotics (Miyamoto et al., 1987).

Antimicrobial Activity

The compound's framework has been adapted in synthesizing N-substituted 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones, which exhibit valuable biological activities, including antimicrobial properties. This underscores its relevance in creating new antimicrobial agents to address the growing concern of antibiotic resistance (Akbari et al., 2022).

Novel Heterocyclic Compounds for Antibacterial Use

Research into novel heterocyclic compounds containing a sulfonamido moiety, derived from structures akin to this compound, has shown promise for use as antibacterial agents. The design and synthesis of these compounds demonstrate their potential efficacy against bacterial infections, highlighting the compound's utility in medicinal chemistry for developing new treatments (Azab et al., 2013).

Sulfonyl Fluorides in Organic Synthesis

Recent advancements include the Cu-catalyzed endo-selective asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethenesulfonyl fluorides, leading to chiral pyrrolidine-3-sulfonyl fluorides. This development showcases the compound's application in synthesizing sulfonyl derivatives, a crucial area in organic synthesis and drug development, providing a pathway to a broad range of chiral compounds with high yields and selectivity (Li et al., 2021).

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-2-11-5-6-13(19-11)20(17,18)14-9-7-12(16)15(8-9)10-3-4-10/h5-6,9-10,14H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKHXSGASSNTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.